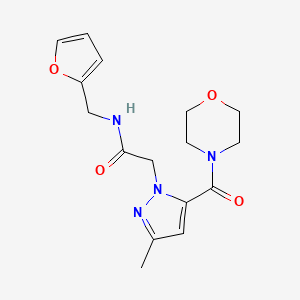
N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-(furan-2-ylmethyl)acetamide derivatives has been reported using a one-pot three-component synthesis. This method involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst in ethanol under reflux conditions for 110-120 minutes. The described synthesis approach is advantageous due to its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions .
Molecular Structure Analysis
The molecular structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been characterized by crystallography. In this molecule, the acetamide unit is inclined at an angle of 76.7° to the furan ring. In the crystal form, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which generate chains along the100 direction. The carbonyl oxygen atom acts as a bifurcated acceptor, forming an R 1 2(6) ring . This information provides insight into the potential molecular conformation and intermolecular interactions that could be expected for N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide are not explicitly provided in the papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred from the functional groups present. For instance, the presence of amide and carbonyl groups could influence the compound's hydrogen bonding capability, affecting its solubility in various solvents. The crystalline structure of a related compound suggests that it may also exhibit polymorphism, which could affect its physical properties .
Applications De Recherche Scientifique
Antioxidant Activity
A study by Chkirate et al. (2019) investigated pyrazole-acetamide derivatives for their antioxidant activity. The coordination complexes of these compounds showed significant antioxidant activity, indicating their potential in oxidative stress-related applications.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives, including those with furan structures, were studied by Khumar et al. (2018). The compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential in combating bacterial infections.
Anti-tuberculosis Activity
Derivatives of N-(furan-2-ylmethyl)acetamide were investigated for their anti-tuberculosis properties by Bai et al. (2011). These studies offer insights into developing new therapeutic agents against tuberculosis.
Structural and Computational Studies
The study of the crystal structure and vibrational properties of furan-2-ylmethyl compounds was conducted by Sun et al. (2021). These findings are crucial for understanding the chemical and physical properties of these compounds.
Antimicrobial Activity
A study by Abdelhamid et al. (2019) highlighted the synthesis of pyrazoline derivatives with furan-2-yl groups, which showed promising antimicrobial properties.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-12-9-14(16(22)19-4-7-23-8-5-19)20(18-12)11-15(21)17-10-13-3-2-6-24-13/h2-3,6,9H,4-5,7-8,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZWDMNAUHXSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

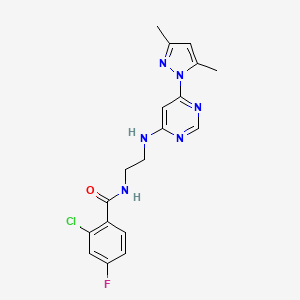
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

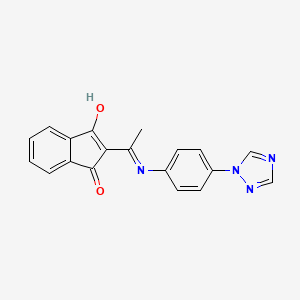


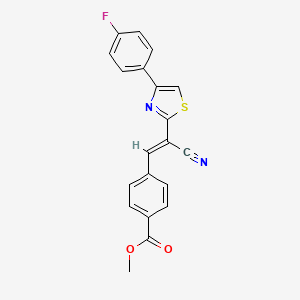

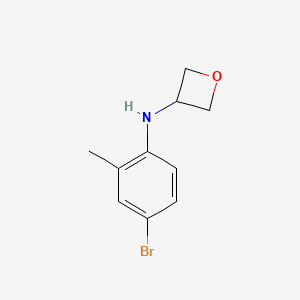
![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)